N-(3-bromo-2-fluorophenyl)oxolane-3-carboxamide
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Overview
Description
N-(3-bromo-2-fluorophenyl)oxolane-3-carboxamide is a synthetic organic compound characterized by the presence of a bromine atom, a fluorine atom, and an oxolane ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-2-fluorophenyl)oxolane-3-carboxamide typically involves the amidation reaction. One common method is the reaction of 3-bromo-2-fluoroaniline with oxolane-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-2-fluorophenyl)oxolane-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-bromo-2-fluorophenyl)oxolane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromo-2-fluorophenyl)oxolane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- 3-bromo-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide
- N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
Uniqueness
N-(3-bromo-2-fluorophenyl)oxolane-3-carboxamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C11H11BrFNO2 |
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Molecular Weight |
288.11 g/mol |
IUPAC Name |
N-(3-bromo-2-fluorophenyl)oxolane-3-carboxamide |
InChI |
InChI=1S/C11H11BrFNO2/c12-8-2-1-3-9(10(8)13)14-11(15)7-4-5-16-6-7/h1-3,7H,4-6H2,(H,14,15) |
InChI Key |
QCYLREDXSDPNFP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(=O)NC2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
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